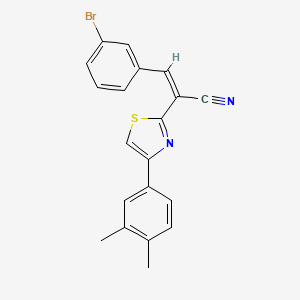

(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrN2S and its molecular weight is 395.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, which include a thiazole ring and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests various pathways for interaction with biological targets, making it a candidate for further research.

Structural Characteristics

The compound comprises several key structural elements:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for its diverse biological activities.

- Bromophenyl Group : Enhances the compound's reactivity and potential for biological activity.

- Dimethylphenyl Substituent : Contributes to the compound's stability and specificity in biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit various biological activities. These include:

- Anticancer Activity : Several studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells .

- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities. The presence of halogenated phenyl groups has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic applications in treating diseases related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, providing insights into the mechanisms of action and efficacy of this compound.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Hydrophobic Interactions : The compound likely interacts with proteins through hydrophobic contacts, enhancing binding affinity.

- Electrophilic Reactivity : The presence of the nitrile group may facilitate reactions with nucleophilic sites on target molecules.

Applications De Recherche Scientifique

Anticancer Potential

Research indicates that compounds with similar structures to (Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 22 | HT29 | 2.01 |

| Compound 23 | MCF-7 | 5.71 |

| Compound 30 | DU145 | >50 |

These results suggest that the unique structural features of thiazole derivatives contribute to their anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural characteristics also indicate potential antimicrobial properties. Similar thiazole derivatives have demonstrated antibacterial and antifungal activities against various pathogens:

- Antibacterial : Compounds have shown activity against Gram-positive and Gram-negative bacteria.

- Antifungal : Certain derivatives exhibit promising antifungal activity with minimum inhibitory concentrations (MIC) ranging from 7.8 to 5.8 µg/mL .

Synthesis and Derivatives

Several synthetic routes can be employed to produce this compound, allowing for modifications that enhance yield and specificity. Techniques such as the Knoevenagel reaction and alkylation reactions are commonly used .

Computational Studies

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the biological activity spectrum based on the compound's structural characteristics. These studies help predict potential therapeutic targets and guide further experimental validation.

Thiazole Derivatives in Cancer Research

A study on thiazole-integrated pyridine derivatives revealed that certain hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . This emphasizes the importance of structural modifications in enhancing therapeutic effectiveness.

Antimicrobial Efficacy

Research on substituted phenylthiazol-2-amines demonstrated significant antibacterial activity against Staphylococcus epidermidis, highlighting the relevance of bromine substitution in enhancing antimicrobial properties .

Propriétés

IUPAC Name |

(Z)-3-(3-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-13-6-7-16(8-14(13)2)19-12-24-20(23-19)17(11-22)9-15-4-3-5-18(21)10-15/h3-10,12H,1-2H3/b17-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHHSIKUOYOFTP-MFOYZWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.